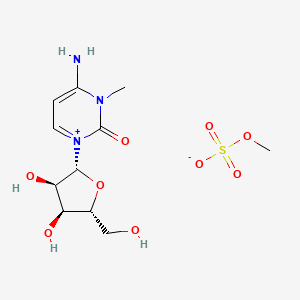
3-Methylcytidine methosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylcytidine methosulfate is a derivative of cytidine, a nucleoside molecule that is a fundamental component of RNA. The compound has the molecular formula C10H15N3O5 · CH4SO4 and a molecular weight of 369.35 g/mol . It is recognized for its role in epigenetic modifications in transfer RNA (tRNA) and has been investigated for its potential as a biomarker in cancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylcytidine methosulfate typically involves the methylation of cytidine. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography to achieve the required product quality. The production is carried out in compliance with stringent regulatory standards to ensure safety and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylcytidine methosulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent nucleoside, cytidine.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides of 3-Methylcytidine, while substitution reactions can produce various derivatives with different functional groups .
Applications De Recherche Scientifique
3-Methylcytidine methosulfate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which 3-Methylcytidine methosulfate exerts its effects involves its incorporation into tRNA, where it undergoes methylation. This modification affects the structure and function of tRNA, influencing the translation process and gene expression. The molecular targets include specific sites on tRNA, and the pathways involved are related to RNA methylation and epigenetic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytidine: The parent nucleoside of 3-Methylcytidine methosulfate, involved in RNA synthesis.
5-Methylcytidine: Another methylated derivative of cytidine, known for its role in DNA methylation.
2-Methylcytidine: A similar compound with a methyl group at a different position on the cytidine molecule.
Uniqueness
This compound is unique due to its specific methylation pattern, which imparts distinct properties and functions. Its role in tRNA modification and potential as a cancer biomarker sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C11H19N3O9S |
|---|---|
Poids moléculaire |
369.35 g/mol |
Nom IUPAC |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidin-1-ium-2-one;methyl sulfate |
InChI |
InChI=1S/C10H15N3O5.CH4O4S/c1-12-6(11)2-3-13(10(12)17)9-8(16)7(15)5(4-14)18-9;1-5-6(2,3)4/h2-3,5,7-9,11,14-16H,4H2,1H3;1H3,(H,2,3,4)/t5-,7-,8-,9-;/m1./s1 |
Clé InChI |
MGSZKGKDQZQWAQ-BKZSBQMKSA-N |
SMILES isomérique |
CN1C(=CC=[N+](C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N.COS(=O)(=O)[O-] |
SMILES canonique |
CN1C(=CC=[N+](C1=O)C2C(C(C(O2)CO)O)O)N.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13751415.png)

![methyl 4-[(Z)-1-amino-3-oxo-3-(4-pentoxyphenyl)prop-1-enyl]benzoate](/img/structure/B13751428.png)
